2-Methyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
2-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of indene, featuring a methyl group and an amine group attached to the indene ring
Mechanism of Action
Target of Action
2-Methyl-2,3-dihydro-1H-inden-1-amine is a cyclic amine that is structurally related to amphetamine Given its structural similarity to amphetamine, it may interact with similar targets, such as monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Mode of Action
Based on its structural similarity to amphetamine, it might exert its effects by increasing the release or blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Given its potential interaction with monoamine transporters, it may influence the monoaminergic system, affecting pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
Similar to other amines, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential interaction with monoamine transporters, it may influence neuronal activity, potentially leading to changes in mood, cognition, and behavior .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that indanamine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 2-Methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent. One common method is the reduction with sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1H-inden-1-one: A ketone derivative with similar structural features but different reactivity.
1H-Inden-1-amine, 2,3-dihydro-: A closely related compound with a similar indene backbone but lacking the methyl group.
Uniqueness: 2-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a methyl group and an amine group on the indene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Overview
2-Methyl-2,3-dihydro-1H-inden-1-amine (C10H13N) is an organic compound derived from indene, notable for its structural features that include a methyl group and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the domains of neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to function as a norepinephrine reuptake inhibitor . By binding to norepinephrine transporters, it prevents the reabsorption of norepinephrine into presynaptic neurons, thereby increasing its availability in the synaptic cleft. This mechanism may have implications for mood regulation and cognitive functions, making it a candidate for treating conditions such as depression and anxiety disorders.
Biochemical Pathways
The compound's structural similarity to amphetamines suggests that it may also influence the release or reuptake of other neurotransmitters such as dopamine and serotonin. This interaction could affect various biochemical pathways related to mood regulation, reward processing, and cognition.
Antimicrobial and Anticancer Properties
Recent studies indicate that this compound exhibits antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.
- Anticancer Activity : Preliminary findings suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects.
Case Studies
- Neuropharmacological Effects : A study examining the compound's effects on neurotransmitter levels indicated a significant increase in norepinephrine levels in animal models, which correlated with improved mood-related behaviors. This suggests potential applications in treating mood disorders.
- Anticancer Studies : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. For example, it showed cytotoxic effects on leukemia cell lines with IC50 values indicating effective concentrations for therapeutic use .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Likely well absorbed in the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H13N |
Potential Activities | Antimicrobial, Anticancer |
Mechanism of Action | Norepinephrine reuptake inhibitor |
Pharmacokinetics | Well absorbed; liver metabolism; urinary excretion |
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOLXLSYGKBIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341009-38-9 | |
Record name | 2-methyl-2,3-dihydro-1H-inden-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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